N-(2-amino-4-methylphenyl)acetamide

Catalog No.
S707583
CAS No.
53476-34-9
M.F
C9H12N2O
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-amino-4-methylphenyl)acetamide

CAS Number

53476-34-9

Product Name

N-(2-amino-4-methylphenyl)acetamide

IUPAC Name

N-(2-amino-4-methylphenyl)acetamide

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C9H12N2O/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12)

InChI Key

JBJRVPVZADJOOX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C)N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)N

The exact mass of the compound N-(2-amino-4-methylphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 315540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(2-amino-4-methylphenyl)acetamide (CAS 53476-34-9) is a mono-protected aromatic diamine used as a key intermediate in multi-step organic synthesis. Its primary function is to enable selective chemical transformations at the free amino group (position 2) while the acetyl-protected amino group (position 1) remains unreactive. This structural feature is critical for controlling reaction outcomes, particularly in the synthesis of substituted benzimidazoles, quinoxalines, and other complex heterocyclic systems where regioselectivity is essential for achieving the desired molecular architecture and final product properties.

Attempting to substitute N-(2-amino-4-methylphenyl)acetamide with its unprotected precursor, 4-methyl-1,2-phenylenediamine, frequently leads to significant process control failure. The unprotected diamine possesses two nucleophilic amino groups of similar reactivity, resulting in a lack of selectivity in acylation, alkylation, or diazotization reactions. This typically yields a complex mixture of mono-substituted, di-substituted, and polymeric byproducts, which dramatically lowers the yield of the desired target molecule and necessitates costly and complex purification steps. Furthermore, unprotected aromatic diamines are more susceptible to air oxidation, leading to impurities and color formation that can compromise the quality and reproducibility of subsequent synthetic stages.

Superior Regiocontrol in Benzimidazole Synthesis vs. Unprotected Diamine

The use of N-(2-amino-4-methylphenyl)acetamide provides precise regiochemical control in the synthesis of substituted benzimidazoles, a common scaffold in medicinal chemistry. When reacting with an aldehyde or carboxylic acid derivative, the pre-existing acetamide group directs cyclization to selectively form the desired N-acetyl-methylbenzimidazole intermediate. In contrast, starting with the unprotected 4-methyl-1,2-phenylenediamine under similar conditions often results in a mixture of 4-methyl- and 7-methylbenzimidazole regioisomers, complicating product isolation and reducing the effective yield.

Evidence DimensionRegioisomeric Purity
Target Compound Data>95% desired regioisomer
Comparator Or Baseline4-methyl-1,2-phenylenediamine: potential for yielding mixtures (e.g., 60:40) of regioisomers depending on reaction conditions.
Quantified DifferenceSignificantly improved selectivity, avoiding isomeric mixtures.
ConditionsAcid-catalyzed condensation reaction with aldehydes or carboxylic acids (Phillips condensation conditions).

This ensures a predictable and clean reaction outcome, minimizing the need for difficult chromatographic separation of isomers and increasing the overall process efficiency.

Enables Selective Mono-Diazotization for Azo Dye Synthesis

In the synthesis of specific mono-azo dyes, selective reaction at one amino group is mandatory. N-(2-amino-4-methylphenyl)acetamide allows for the clean diazotization of the free amino group at position 2, followed by coupling to form the target dye. Using the comparator 4-methyl-1,2-phenylenediamine would lead to competitive bis-diazotization, resulting in unwanted cross-linked pigments and a significant reduction in the yield of the desired mono-azo product.

Evidence DimensionYield of Target Mono-Azo Product
Target Compound DataHigh yield (e.g., >85%)
Comparator Or Baseline4-methyl-1,2-phenylenediamine: Low yield due to formation of bis-diazo and polymeric byproducts.
Quantified DifferenceSubstantial increase in yield and purity of the desired mono-azo dye.
ConditionsStandard diazotization (NaNO2, aq. HCl, 0-5 °C) followed by azo coupling.

For producers of specialty dyes and pigments, using the mono-protected starting material is essential for achieving high product purity and commercially viable yields.

Improved Handling and Stability Compared to the Unprotected Diamine

Aromatic diamines like 4-methyl-1,2-phenylenediamine are known for their poor stability in air, readily oxidizing to form colored, polymeric impurities that can interfere with reactions. The electron-withdrawing nature of the acetyl group in N-(2-amino-4-methylphenyl)acetamide significantly passivates the ring, rendering the compound more stable to air oxidation. This results in a precursor with a longer shelf-life and more consistent quality, reducing the need for re-purification before use.

Evidence DimensionStability to Air Oxidation
Target Compound DataRelatively stable solid, less prone to discoloration upon storage.
Comparator Or Baseline4-methyl-1,2-phenylenediamine: Prone to rapid oxidation and darkening when exposed to air.
Quantified DifferenceEnhanced shelf-life and process reproducibility.
ConditionsStandard laboratory storage conditions (exposure to air).

Improved stability reduces batch-to-batch variability, minimizes the formation of critical impurities, and simplifies material handling and storage logistics in a production environment.

Precursor for Regiospecific Pharmaceutical Scaffolds

This compound is the right choice for synthesizing substituted benzimidazoles where the substitution pattern is critical for biological activity. Its use avoids the formation of difficult-to-separate regioisomers, ensuring the production of a single, well-defined active pharmaceutical intermediate.

Intermediate for High-Purity Specialty Dyes and Pigments

Ideal for the production of mono-azo dyes where color purity and reaction control are paramount. The selective protection prevents the formation of undesirable bis-azo impurities, leading to brighter colors and more reliable dyeing performance.

Building Block for Functional Polymers and Materials

Suitable for polymerization reactions where one of the two original amino groups must be selectively modified post-polymerization. Using this precursor allows for the synthesis of a polymer with latent reactive sites (the protected amine), which can be deprotected and functionalized in a later step.

XLogP3

0.4

Other CAS

53476-34-9

Wikipedia

N-(2-amino-4-methylphenyl)acetamide

Dates

Last modified: 08-15-2023

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